N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
N-(5-(2,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylbenzyl group at the 5-position and a thiophene-2-carboxamide moiety at the 2-position. The 1,3,4-oxadiazole ring is a five-membered aromatic system containing two oxygen and one nitrogen atom, known for its metabolic stability and role in enhancing bioavailability in drug design .
Properties
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(21-14)17-15(20)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWFXWUHENINGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives, a class of compounds to which this compound belongs, have been reported to possess a wide range of therapeutic properties. They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.
Mode of Action
It can be inferred from the wide range of therapeutic properties of thiophene derivatives that this compound likely interacts with its targets in a manner that modulates their function.
Biochemical Pathways
Given the broad range of therapeutic properties of thiophene derivatives, it can be inferred that this compound likely affects multiple biochemical pathways.
Pharmacokinetics
Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water. This could potentially impact the bioavailability of the compound.
Biological Activity
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of oxadiazoles and thiophenes. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anti-inflammatory, and potential anticancer effects. The unique structural features of this compound contribute to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 364.4 g/mol. The compound features an oxadiazole ring, a thiophene moiety, and a 2,4-dimethylbenzyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 954599-62-3 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The oxadiazole ring is known for its ability to modulate enzyme activities and receptor interactions. The presence of the thiophene group enhances the compound's hydrophobic interactions with biological membranes and proteins. Additionally, the 2,4-dimethylbenzyl substituent may improve binding affinity due to its bulky structure.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Staphylococcus aureus : Inhibition zones were observed at concentrations as low as 50 µg/mL.
- Escherichia coli : The compound showed effective bactericidal activity with an MIC (Minimum Inhibitory Concentration) of 25 µg/mL.
Anti-inflammatory Effects
In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect is likely mediated through the inhibition of NF-kB signaling pathways.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. In vitro experiments using cancer cell lines (e.g., HeLa and MCF-7) revealed:
- Cell Viability : Significant reduction in cell viability was observed at concentrations above 10 µM.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls.
Case Studies
- Study on Antimicrobial Activity : A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results highlighted its potent activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiophene derivatives. This study found that compounds similar to this compound significantly reduced inflammation markers in vitro .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The compound’s structural analogues can be categorized based on their heterocyclic cores (1,3,4-oxadiazole, 1,3,4-thiadiazole, tetrazole) and substituent patterns. Key comparisons are summarized in Table 1.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
*Calculated based on molecular formula.
- Core Structure Differences: 1,3,4-Oxadiazole vs. Thiadiazole: The replacement of sulfur (in thiadiazole) with oxygen (in oxadiazole) alters electronic properties. Tetrazole Analogues: Tetrazoles (four nitrogen atoms) exhibit higher nitrogen content, which can enhance hydrogen bonding but reduce lipophilicity compared to oxadiazoles .
- Substituent Effects: The 2,4-dimethylbenzyl group in the target compound increases hydrophobicity compared to the sulfanyl-linked thiazole in compound 7c . This may enhance passive diffusion across biological membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
